7,7-Dimethyleicosadienoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

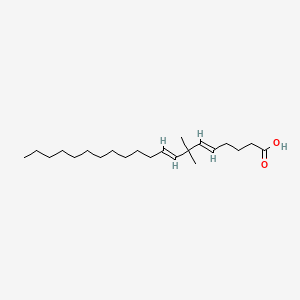

7,7-dimethyleicosa-5,8-dienoic acid is a long-chain fatty acid.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C22H40O2

- Molecular Weight : 336.6 g/mol

- CAS Number : 89560-01-0

Inhibition of Phospholipase A2

7,7-Dimethyleicosadienoic acid is primarily recognized for its inhibitory effects on phospholipase A2 (PLA2). This enzyme is crucial in the hydrolysis of phospholipids, leading to the production of lysophospholipids and free fatty acids, which are implicated in various pathological conditions.

- Mechanism of Action : DEDA inhibits PLA2 activity, thereby reducing the formation of pro-inflammatory mediators. This property makes it a valuable compound in research focused on inflammatory diseases.

Cardioprotective Effects

Research has demonstrated that DEDA exhibits cardioprotective properties in models of ischemia. In isolated globally ischemic rat hearts, DEDA was evaluated alongside quinacrine for its ability to mitigate myocardial dysfunction.

- Findings : While quinacrine showed significant cardioprotection, DEDA did not demonstrate similar protective effects at concentrations ranging from 30 to 100 µM. However, both compounds effectively reduced levels of prostacyclin metabolites, indicating some level of PLA2 inhibition .

Case Study 1: Neuroprotective Effects

A study investigated the effects of DEDA on neuroinflammation and cognitive function following radiation exposure in animal models. The findings suggested that DEDA could modulate inflammatory responses associated with radiation-induced neurocognitive disorders.

- Key Results : The treatment with DEDA led to a reduction in inflammatory markers and improved cognitive performance in treated animals compared to controls .

Case Study 2: Inhibition of Prostaglandin Production

In vitro studies have shown that DEDA effectively inhibits the production of prostaglandins in macrophages, which are key mediators in inflammatory responses.

- Experimental Setup : Various concentrations of DEDA were applied to macrophage cultures, measuring subsequent levels of prostaglandin E2 production.

- Outcome : Significant reductions in prostaglandin levels were observed, highlighting DEDA's potential as an anti-inflammatory agent .

Applications Summary Table

属性

分子式 |

C22H40O2 |

|---|---|

分子量 |

336.6 g/mol |

IUPAC 名称 |

(5E,8E)-7,7-dimethylicosa-5,8-dienoic acid |

InChI |

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24)/b19-16+,20-17+ |

InChI 键 |

AGKRHAILCPYNFH-VQZJLROISA-N |

SMILES |

CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O |

手性 SMILES |

CCCCCCCCCCC/C=C/C(C)(C)/C=C/CCCC(=O)O |

规范 SMILES |

CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O |

同义词 |

7,7-dimethyl-5,8-eicosadienoic acid 7,7-dimethyl-EDA 7,7-dimethyl-eicosadienoic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。